molecular formula C7H6N2OS B182030 7-Methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one CAS No. 700-52-7

7-Methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

Cat. No. B182030
Key on ui cas rn: 700-52-7
M. Wt: 166.2 g/mol
InChI Key: XMDSWVYUSVIUCD-UHFFFAOYSA-N
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Patent
US08518955B2

Procedure details

A solution of 1,3-benzothiazol-2-amine (20 g, 0.133 mmol), ethyl acetoacetate (25.96 g, 0.199 mmol) and acetic acid (150 ml) was reacted together according to the procedure described in Intermediate 3, Step 1 to afford 9 g of the desired product as a pale yellow solid; 1H NMR (300 MHz, CDCl3) δ 2.38 (s, 3H), 6.15 (s, 1H), 6.95 (d, J=4.8 Hz, 1H), 7.94 (d, J=4.8 Hz, 1H).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
25.96 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
Intermediate 3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]1[C:5]2C=CC=C[C:4]=2[N:3]=[C:2]1[NH2:10].[C:11](OCC)(=[O:16])[CH2:12][C:13]([CH3:15])=O>C(O)(=O)C>[CH3:15][C:13]1[N:10]=[C:2]2[S:1][CH:5]=[CH:4][N:3]2[C:11](=[O:16])[CH:12]=1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
S1C(=NC2=C1C=CC=C2)N
Name
Quantity
25.96 g
Type
reactant
Smiles
C(CC(=O)C)(=O)OCC
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Intermediate 3
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC=1N=C2N(C(C1)=O)C=CS2
Measurements
Type Value Analysis
AMOUNT: MASS 9 g
YIELD: CALCULATEDPERCENTYIELD 40715.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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